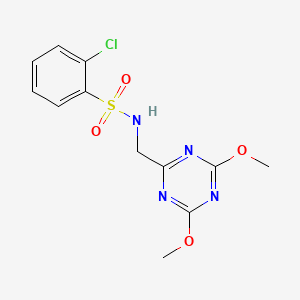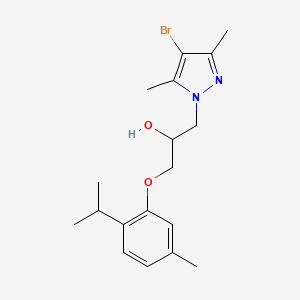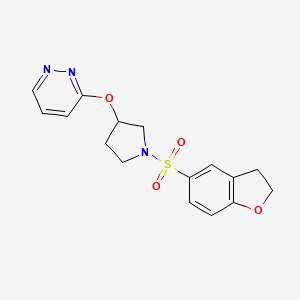![molecular formula C13H15FN2O B2738551 N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide CAS No. 2189497-96-7](/img/structure/B2738551.png)
N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide, also known as FL-APB, is a synthetic compound that belongs to the class of designer drugs. This compound has been widely used in scientific research for its unique properties and potential applications.
Mechanism of Action
N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide acts as a dopamine reuptake inhibitor by binding to the dopamine transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can result in increased dopamine signaling and neurotransmission. The exact mechanism of action of N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide is still being studied, and further research is needed to fully understand its effects on the brain.
Biochemical and Physiological Effects:
N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide has been shown to have a range of biochemical and physiological effects on the brain. It has been shown to increase dopamine levels in the brain, which can result in increased motivation, reward-seeking behavior, and euphoria. It has also been shown to have anxiolytic effects, reducing anxiety and stress levels in animal models. However, further research is needed to fully understand the long-term effects of N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide on the brain and body.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide in lab experiments is its unique properties as a dopamine reuptake inhibitor. This makes it a potential candidate for the treatment of various neurological disorders and for studying the effects of dopamine on the brain. However, N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide is a synthetic compound and has not been extensively studied in humans. Its long-term effects on the brain and body are still unknown, and caution should be exercised when working with this compound.
Future Directions
There are several future directions for research on N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide. One potential application is in the treatment of Parkinson's disease, where it may be able to increase dopamine levels in the brain and alleviate symptoms. Further research is also needed to fully understand the mechanism of action of N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide and its effects on the brain and body. Additionally, more studies are needed to determine the safety and efficacy of N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide in humans before it can be used as a potential treatment for neurological disorders.
In conclusion, N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide is a synthetic compound that has been widely used in scientific research for its potential applications in neuroscience and pharmacology. It acts as a dopamine reuptake inhibitor and has been shown to have a range of biochemical and physiological effects on the brain. While it has potential as a treatment for various neurological disorders, caution should be exercised when working with this compound, and further research is needed to fully understand its effects on the brain and body.
Synthesis Methods
N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide is synthesized through a multistep process that involves the reaction of 2-fluorobenzaldehyde with pyrrolidine and propargyl bromide. The resulting product is then purified through column chromatography to obtain the final compound. The synthesis of N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide has been widely used in scientific research for its potential applications in neuroscience and pharmacology. It has been shown to have an affinity for the dopamine transporter and can act as a potent dopamine reuptake inhibitor. This property makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
N-[1-(2-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c1-2-13(17)15-10-7-8-16(9-10)12-6-4-3-5-11(12)14/h2-6,10H,1,7-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONUVEPDRWQVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(C1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-methylpropanamide](/img/structure/B2738469.png)
![N-[2-(2-Phenylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2738470.png)






![N-[(3-methoxyphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2738482.png)

![Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2738489.png)
![1-[4-(Oxolan-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2738490.png)
